Plasma Metabolite Abundance: 2.24-Fold Higher Circulating M1 Levels from Deutetrabenazine vs. Tetrabenazine
In a head-to-head mass balance study using [¹⁴C]-labeled drug in healthy volunteers (n=6 per arm), the deuterated M1 metabolite (2-methylpropanoic acid of β-HTBZ) represented a significantly larger fraction of total plasma drug-related material following deutetrabenazine administration compared to the chemically identical but non-deuterated M1 following tetrabenazine administration [1]. This differential abundance is a direct consequence of the deuterium kinetic isotope effect retarding CYP2D6-mediated conversion of active metabolites to the downstream M1 carboxylic acid species.
| Evidence Dimension | Percentage of total plasma radioactivity (mean ± SD) attributable to M1 metabolite |
|---|---|
| Target Compound Data | 9.2% ± 3.6% (deuterated M1 from [¹⁴C]-deutetrabenazine 25 mg single oral dose) |
| Comparator Or Baseline | 4.1% ± 2.0% (non-deuterated M1 from [¹⁴C]-tetrabenazine 25 mg single oral dose) |
| Quantified Difference | 2.24-fold higher relative abundance (9.2/4.1); absolute difference of 5.1 percentage points |
| Conditions | Open-label mass balance and metabolite profiling study; healthy volunteers (n=6 per group); single oral 25 mg dose of [¹⁴C]-deutetrabenazine vs. [¹⁴C]-tetrabenazine; plasma collected over 168 hours post-dose |
Why This Matters
For bioanalytical method development, the deuterated M1 reference standard must reflect the actual abundance range in clinical samples; using a non-deuterated M1 standard calibrated to typical tetrabenazine M1 levels (~4% range) would produce systematic underestimation of M1 concentrations in deutetrabenazine-treated patient samples by more than 50%.
- [1] Schneider F, Bradbury M, Baillie TA, et al. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers. Clin Transl Sci. 2020;13(4):707-717. Table 3. doi:10.1111/cts.12754. View Source
